methyl 5-amino-1H-pyrazole-3-carboxylate
Overview
Description
Methyl 5-amino-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole ring with an amino group at the 5-position and a carboxylate ester at the 3-position
Mechanism of Action
Target of Action
Methyl 5-amino-1H-pyrazole-3-carboxylate is a potent and selective D-amino acid oxidase (DAO) inhibitor . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids, with the simultaneous release of ammonia and hydrogen peroxide . This enzyme plays a crucial role in the metabolism of D-amino acids and the regulation of neurotransmitters.
Mode of Action
The compound interacts with its target, DAO, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition prevents the oxidation of D-amino acids, particularly D-serine, which is known to be a co-agonist of the NMDA receptor and plays a significant role in neurotransmission .
Biochemical Pathways
The inhibition of DAO by this compound affects the D-amino acid metabolic pathway . This results in an increase in the concentration of D-serine, enhancing the activation of the NMDA receptor and thus modulating glutamatergic neurotransmission .
Result of Action
The inhibition of DAO by this compound leads to an increase in D-serine levels, which can enhance the activation of NMDA receptors . This modulation of neurotransmission can have various effects at the cellular level, potentially influencing processes such as learning, memory, and neural plasticity .
Biochemical Analysis
Biochemical Properties
Methyl 5-amino-1H-pyrazole-3-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in nucleophilic addition and intramolecular cyclization reactions, which are crucial in the synthesis of more complex heterocyclic systems . It interacts with enzymes such as pyrazole synthase, which facilitates the formation of pyrazole rings. Additionally, this compound can bind to proteins involved in cellular signaling pathways, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding and van der Waals forces, which contribute to the compound’s reactivity and biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impacts on cellular function. This compound is generally stable under standard storage conditions, but it may degrade over time when exposed to light, heat, or reactive chemicals . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results involving this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within the cell. This compound can be metabolized by enzymes such as pyrazole hydroxylase, which adds hydroxyl groups to the pyrazole ring, leading to the formation of hydroxylated metabolites . These metabolites can further participate in various biochemical reactions, contributing to the overall metabolic flux within the cell. The interaction of this compound with metabolic enzymes and cofactors is essential for understanding its role in cellular metabolism and its potential effects on metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion transporters, which facilitate its uptake and distribution within the cell . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments. These transport and distribution mechanisms are crucial for determining the bioavailability and biological activity of this compound.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Alternatively, it may be directed to the mitochondria, where it can affect mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and its effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-amino-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. One common method includes the reaction of phenyl hydrazine with dimethylacetylene dicarboxylate in a mixture of toluene and dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-amino-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving alkyl halides or acyl chlorides.
Major Products:
Oxidation: Nitro-pyrazole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.
Scientific Research Applications
Methyl 5-amino-1H-pyrazole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Comparison with Similar Compounds
3-Methyl-1H-pyrazole-5-carboxylic acid: A similar compound with a methyl group instead of an amino group.
5-Amino-1H-pyrazole-4-carboxylate: Another derivative with the amino group at a different position.
Uniqueness: Methyl 5-amino-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its combination of an amino group and a carboxylate ester makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
methyl 3-amino-1H-pyrazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-10-5(9)3-2-4(6)8-7-3/h2H,1H3,(H3,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKSVVOCYHTIMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593849 | |
Record name | Methyl 3-amino-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80593849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
632365-54-9 | |
Record name | Methyl 3-amino-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80593849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 5-amino-1H-pyrazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main structural feature of the product formed when methyl 5-amino-1H-pyrazole-3-carboxylate reacts with ethyl isothiocyanatocarbonate?
A1: The reaction of this compound with ethyl isothiocyanatocarbonate yields methyl 3-[3-(ethoxycarbonyl)thioureido]-1H-pyrazole-5-carboxylate. A key structural feature of this product is the presence of a six-membered pseudo-heterocyclic ring formed by an intramolecular N—H⋯O hydrogen bond. This bond involves the NH-group linking the thiourea and pyrazole fragments []. Additionally, intermolecular hydrogen bonds (N—H⋯O and N—H⋯S) involving the pyrazole and thiourea NH groups, respectively, contribute to the formation of infinite chains within the crystal structure [].
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